molecular formula C7H5BrClNO2 B1376417 1-Bromo-2-chloro-5-methyl-4-nitrobenzene CAS No. 1268816-55-2

1-Bromo-2-chloro-5-methyl-4-nitrobenzene

Cat. No. B1376417
CAS RN: 1268816-55-2
M. Wt: 250.48 g/mol
InChI Key: TZHVMSQOHKXEFX-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-methyl-4-nitrobenzene is a chemical compound with the molecular formula C7H5BrClNO2 . It has a molecular weight of 250.48 g/mol . The IUPAC name for this compound is 1-bromo-2-chloro-4-methyl-5-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-5-methyl-4-nitrobenzene consists of a benzene ring substituted with bromo, chloro, methyl, and nitro groups . The InChI code for this compound is 1S/C7H5BrClNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.48 g/mol . It has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its topological polar surface area is 45.8 Ų .

Scientific Research Applications

Anisotropic Displacement Parameters

1-Bromo-2-chloro-5-methyl-4-nitrobenzene, a compound related to 1-(halomethyl)-3-nitrobenzene, has been studied for its anisotropic displacement parameters. Research by Mroz et al. (2020) explored these parameters using both first principles and X-ray diffraction experiments. This study provides valuable insights into the structural dynamics of similar compounds, emphasizing the complexities encountered in the experimental analysis of such chemicals (Mroz, Wang, Englert, & Dronskowski, 2020).

Nucleophilic Aromatic Substitution Reactions

The compound's related structures have been involved in nucleophilic aromatic substitution reactions. A study by Gold et al. (1980) investigated the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride in solutions, revealing the formation of nitrobenzene and demonstrating aromatic hydrogen exchange. This research provides an understanding of the reactivity of similar halogenated nitrobenzenes and their potential in chemical synthesis (Gold, Miri, & Robinson, 1980).

Metabolic Fate in Organisms

Research on halogenonitrobenzenes, including compounds similar to 1-Bromo-2-chloro-5-methyl-4-nitrobenzene, has explored their metabolic fate in organisms like rabbits. A study by Bray et al. (1958) indicated the transformation of such compounds into mercapturic acids, providing insights into their biotransformation and potential environmental and biological impacts (Bray, James, & Thorpe, 1958).

Magnetic Resonance Spectroscopy Studies

The magnetic resonance properties of similar nitrobenzene derivatives have been studied, providing insights into their chemical structure and behavior. Research by Beltrame et al. (1975) investigated the effects of methyl substituents on the NMR spectra of aromatic protons in nitrobenzene derivatives, enhancing our understanding of their electronic properties and molecular dynamics (Beltrame, Carniti, Lai, & Viglino, 1975).

Role in Polymer Solar Cells

The application of related compounds in improving the efficiency of polymer solar cells has been studied. A study by Fu et al. (2015) demonstrated that adding a fluorescent inhibitor similar to 1-Bromo-2-chloro-5-methyl-4-nitrobenzene to the active layer of polymer solar cells can significantly enhance power conversion efficiency. This highlights the potential of these compounds in renewable energy technologies (Fu et al., 2015).

Reactivity in Ionic Liquids

The reactivity of similar radical anions in ionic liquids has been explored, which is essential for understanding their behavior in different solvents. Research by Ernst et al. (2013) on the radical anions of 1-bromo-4-nitrobenzene in ionic liquids revealed distinct behaviors compared to conventional solvents, providing insights into solvent effects on chemical reactivity (Ernst, Ward, Norman, Hardacre, & Compton, 2013).

Safety and Hazards

This compound is considered hazardous. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, and eye/face protection . It has been classified as having acute toxicity when ingested, and it can cause skin and eye irritation .

properties

IUPAC Name

1-bromo-2-chloro-5-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVMSQOHKXEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-5-methyl-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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